molecular formula C12H21NO5 B12955192 1-(tert-Butyl) 2-methyl (2R,4S)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate

1-(tert-Butyl) 2-methyl (2R,4S)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate

Cat. No.: B12955192
M. Wt: 259.30 g/mol
InChI Key: CABWKOSZCAHYJE-DTWKUNHWSA-N
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Description

1-(tert-Butyl) 2-methyl (2R,4S)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate is a complex organic compound with significant applications in various scientific fields. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, substituted with tert-butyl, methyl, and hydroxymethyl groups. Its unique structure allows it to participate in diverse chemical reactions and makes it valuable in synthetic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl) 2-methyl (2R,4S)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate typically involves multi-step organic synthesis. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl and methyl groups through alkylation reactions. The hydroxymethyl group is often introduced via a hydroxymethylation reaction, using formaldehyde or other suitable reagents under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity. Industrial methods often employ automated systems to control temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl) 2-methyl (2R,4S)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used, such as lithium aluminum hydride.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction can produce various alcohols or amines.

Scientific Research Applications

1-(tert-Butyl) 2-methyl (2R,4S)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 2-methyl (2R,4S)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to desired therapeutic effects.

Comparison with Similar Compounds

    1-(tert-Butyl) 2-methyl (2R,4S)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate: Unique due to its specific substitution pattern on the pyrrolidine ring.

    This compound: Similar compounds may include other pyrrolidine derivatives with different substituents, such as:

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R,4S)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-8(7-14)5-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3/t8-,9+/m0/s1

InChI Key

CABWKOSZCAHYJE-DTWKUNHWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)OC)CO

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)CO

Origin of Product

United States

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